3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine
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Overview
Description
3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the pyridazine ring, leading to a wide range of derivatives.
Scientific Research Applications
3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: This compound shares structural similarities with 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine and exhibits similar biological activities.
2,3,5,6-Tetra(pyridin-4-yl)pyrazine: Another related compound with a pyridazine core, known for its diverse chemical reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a complex organic compound that exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a phenyl group and a piperidine moiety linked through a piperazine ring. The presence of the pyridine and piperazine rings suggests potential interactions with various biological targets, making it an interesting candidate for drug development.
Antiviral Activity
Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit antiviral properties. For instance, studies on related compounds have shown promising results against HIV-1 and other viruses. Specifically, certain derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with cytotoxic concentrations (CC50) ranging from 54 μM to 100 μM in vitro .
Antibacterial and Antifungal Activity
In addition to antiviral effects, piperazine derivatives have been evaluated for antibacterial and antifungal activities. Compounds structurally related to the target compound have shown efficacy against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity . The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral enzymes or block viral entry into host cells.
- Antibacterial Mechanisms : These may include interference with DNA replication or protein synthesis in bacteria.
- Receptor Interaction : The piperazine moiety is known to interact with neurotransmitter receptors, which could explain potential CNS effects.
Study on Antiviral Efficacy
A study conducted on various piperazine derivatives highlighted the antiviral efficacy of compounds structurally related to this compound. The findings revealed that certain modifications to the piperazine structure enhanced antiviral potency against HIV .
Antibacterial Activity Evaluation
Another research effort focused on assessing the antibacterial properties of piperazine derivatives. Compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited significant inhibitory effects, suggesting potential for further development as antibacterial agents .
Summary of Biological Activities
Activity Type | Compound Derivative | Efficacy (IC50/CC50) | Target Pathogen/Condition |
---|---|---|---|
Antiviral | Piperazine Derivative A | 54 μM | HIV |
Antiviral | Piperazine Derivative B | 92 μM | HSV-1 |
Antibacterial | Piperazine Derivative C | 20 μg/mL | Staphylococcus aureus |
Antifungal | Piperazine Derivative D | 15 μg/mL | Candida albicans |
Properties
IUPAC Name |
[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c32-25(30-17-15-29(16-18-30)23-10-4-5-13-26-23)21-9-6-14-31(19-21)24-12-11-22(27-28-24)20-7-2-1-3-8-20/h1-5,7-8,10-13,21H,6,9,14-19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRGVTBBLQJRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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